molecular formula C12H19NO3S B1592026 (R)-2-Methylpyrrolidine tosylate CAS No. 204387-55-3

(R)-2-Methylpyrrolidine tosylate

Cat. No. B1592026
CAS RN: 204387-55-3
M. Wt: 257.35 g/mol
InChI Key: ZXYDRZKLQBDQTN-QDXATWJZSA-N
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Description

Tosylates are organic compounds that contain a sulfonate functional group. They are often used as intermediates in organic synthesis . They are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .


Synthesis Analysis

Tosylates can be synthesized from alcohols using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . An example of a reaction involving a tosylate is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of tosylates generally includes a sulfonate group attached to a carbon chain. The exact structure would depend on the specific tosylate compound .


Chemical Reactions Analysis

Tosylates are excellent leaving groups in nucleophilic substitution reactions . They can be displaced by a variety of nucleophiles, leading to the formation of new compounds .

Scientific Research Applications

Crystal Structure Analysis

Research on (R)-2-Methylpyrrolidine Tosylate has included the determination of its crystal structure. Gupta et al. (1995) analyzed the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, revealing details about its space group, cell parameters, and molecular arrangement, including the pyrrolidine ring and sulfur atom coordination (Gupta et al., 1995).

Chemical Synthesis and Reactions

This compound is also significant in synthetic chemistry. Ōishi et al. (1972) reported the synthesis of N-methyl-N-tosylpyrrolidinium perchlorate as a stable, crystalline salt used for selective tosylation of amino-groups (Ōishi et al., 1972). Zhao et al. (2006) described an efficient synthesis method for (R)-2-methylpyrrolidine, highlighting its practicality and high yield (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde, demonstrating its application in organic synthesis (Hao, 2007).

Catalysis and Cycloadditions

The compound plays a role in catalytic processes and cycloaddition reactions. Wang et al. (2015) developed Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions with 1-tosyl 1,2,3-triazoles, facilitating the synthesis of aminopyrroles and dihydropyrazines (Wang et al., 2015).

Pharmacological Profiles

In the realm of pharmacology, research has explored the compound’s derivatives. Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist derived from 1-methylpyrrolidine, highlighting its potent and competitive activity (Ogawa et al., 2002).

Enantiomeric Resolution

The compound's role in enantiomeric resolution has been studied. Sakurai et al. (2006) investigated the molecular mechanism of dielectrically controlled resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid, demonstrating its potential in stereochemistry (Sakurai et al., 2006).

Mechanism of Action

The mechanism of action of tosylates in chemical reactions often involves their role as leaving groups. They can be displaced by nucleophiles, leading to the formation of new compounds .

Safety and Hazards

The safety and hazards associated with tosylates can vary depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for the specific tosylate compound for detailed safety information .

Future Directions

The use of tosylates in organic synthesis continues to be an area of active research. They are versatile intermediates that can be used in a variety of reactions .

properties

IUPAC Name

4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDRZKLQBDQTN-QDXATWJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609435
Record name 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204387-55-3
Record name 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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